Bz-Phe-Val-Arg-AMC hydrochloride salt
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Overview
Description
Bz-Phe-Val-Arg-AMC hydrochloride salt is a synthetic substrate used to measure proteolytic activity. It is hydrolyzed by serine proteases, such as trypsin and chymotrypsin, at a rate proportional to the enzyme’s concentration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bz-Phe-Val-Arg-AMC hydrochloride salt is synthesized through a series of peptide coupling reactionsThe final product is then converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Bz-Phe-Val-Arg-AMC hydrochloride salt undergoes hydrolysis reactions when exposed to serine proteases. This reaction results in the cleavage of the peptide bond, releasing the AMC group .
Common Reagents and Conditions
The hydrolysis reaction is commonly carried out in buffered aqueous solutions at physiological pH. Enzymes such as trypsin and chymotrypsin are used as catalysts to facilitate the reaction .
Major Products Formed
The primary product formed from the hydrolysis of this compound is the free AMC group, which can be detected and quantified using ultraviolet spectrophotometry .
Scientific Research Applications
Bz-Phe-Val-Arg-AMC hydrochloride salt has a wide range of applications in scientific research:
Mechanism of Action
Bz-Phe-Val-Arg-AMC hydrochloride salt exerts its effects through hydrolysis by serine proteases. The enzyme binds to the substrate and cleaves the peptide bond, releasing the AMC group. This reaction is proportional to the enzyme’s concentration, allowing for the measurement of proteolytic activity .
Comparison with Similar Compounds
Similar Compounds
Bz-Phe-Val-Arg-pNA: Another synthetic substrate used to measure proteolytic activity, but it releases p-nitroaniline (pNA) instead of AMC.
Suc-Ala-Ala-Pro-Phe-AMC: A fluorogenic substrate used to measure chymotrypsin activity.
Z-Gly-Gly-Arg-AMC: A substrate used to measure the activity of trypsin-like proteases.
Uniqueness
Bz-Phe-Val-Arg-AMC hydrochloride salt is unique due to its high sensitivity and specificity for serine proteases. The release of the AMC group provides a strong fluorescent signal, making it an ideal substrate for quantitative assays .
Properties
IUPAC Name |
N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43N7O6/c1-22(2)32(44-35(48)29(20-24-11-6-4-7-12-24)43-33(46)25-13-8-5-9-14-25)36(49)42-28(15-10-18-40-37(38)39)34(47)41-26-16-17-27-23(3)19-31(45)50-30(27)21-26/h4-9,11-14,16-17,19,21-22,28-29,32H,10,15,18,20H2,1-3H3,(H,41,47)(H,42,49)(H,43,46)(H,44,48)(H4,38,39,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDRNGBZKAOZHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43N7O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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